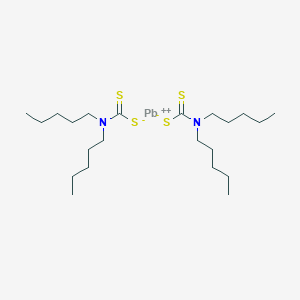

Lead bis(dipentyldithiocarbamate)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dipentylcarbamodithioate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H23NS2.Pb/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQZPXCKTHKGQM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2PbS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014911 | |

| Record name | Lead bis(dipentyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36501-84-5 | |

| Record name | Bis(dipentyldithiocarbamato)lead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36501-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead, bis(N,N-dipentylcarbamodithioato-kappaS,kappaS')-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036501845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, bis(N,N-dipentylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead bis(dipentyldithiocarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead bis(dipentyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lead Bis Dipentyldithiocarbamate

Direct Synthesis Routes from Lead(II) Precursors and Dipentyldithiocarbamate Ligands

The most common and straightforward method for synthesizing lead bis(dipentyldithiocarbamate) involves a direct precipitation reaction. This route utilizes a soluble lead(II) salt and a pre-synthesized dipentyldithiocarbamate ligand, typically an alkali metal salt.

The synthesis of the dithiocarbamate (B8719985) ligand itself is the initial step. This is generally achieved by the reaction of dipentylamine (B1346568) with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521). nih.gov The reaction is typically performed at low temperatures (e.g., 2-4°C) to control the exothermic nature of the reaction and maximize the yield of the sodium dipentyldithiocarbamate salt. nih.gov

Once the sodium dipentyldithiocarbamate ligand is prepared, it is reacted with a soluble lead(II) salt, most commonly lead(II) acetate (B1210297) or lead(II) nitrate. nih.govnih.govbrainly.in The reaction is a double displacement or precipitation reaction where the lead(II) ion displaces the sodium ion, forming the insoluble lead bis(dipentyldithiocarbamate) complex. brainly.in

The general chemical equation for this precipitation reaction is:

2 Na(S₂CN(C₅H₁₁)₂) + Pb(CH₃COO)₂ → Pb(S₂CN(C₅H₁₁)₂)₂ (s) + 2 Na(CH₃COO)

This reaction is typically carried out in an aqueous solution. The lead(II) salt is dissolved in water, and the aqueous solution of the sodium dipentyldithiocarbamate ligand is added dropwise with stirring. nih.gov The lead bis(dipentyldithiocarbamate) precipitates out of the solution almost immediately as a solid. The precipitate can then be collected by filtration, washed with water to remove any soluble byproducts, and dried. nih.govnih.gov Recrystallization from a suitable organic solvent, such as toluene (B28343) or chloroform, can be performed to obtain a higher purity crystalline product. nih.gov

An alternative direct synthesis route involves the reaction of metal powders directly with tetraalkylthiuram disulfides. psu.edu While this method offers the advantage of fewer by-products, it is generally a slower process, often requiring several days at ambient temperature. psu.edu

Optimized Reaction Conditions and Parameters

Optimizing reaction conditions is crucial for achieving high yields and purity of lead bis(dipentyldithiocarbamate). Key parameters that influence the outcome of the synthesis include the choice of solvent, temperature, stoichiometry of reactants, and reaction time.

Solvent: While water is a common and environmentally friendly solvent for the precipitation reaction, other solvents can be used. nih.gov The choice of solvent can influence the solubility of the reactants and the morphology of the resulting precipitate. For instance, synthesis in solvents like methanol (B129727) or ethanol (B145695) has been reported for other metal dithiocarbamates. sysrevpharm.org However, using water as a reaction medium has been reported to give high yields compared to organic solvents like methanol, chloroform, and hexane. nih.gov

Temperature: The initial synthesis of the dithiocarbamate ligand from the amine and carbon disulfide is typically conducted at low temperatures (0-10°C) to manage the exothermic reaction. nih.gov The subsequent precipitation of the lead complex is often carried out at room temperature. nih.govnih.gov However, the temperature can be varied to control the particle size and crystallinity of the product. For example, in the synthesis of related lead sulfide (B99878) nanoparticles from dithiocarbamate precursors, the decomposition temperature significantly affects the morphology of the final product. nih.gov

Stoichiometry and Reactant Addition: A stoichiometric ratio of 2:1 for the dithiocarbamate ligand to the lead(II) salt is typically employed. nih.govsysrevpharm.org The dropwise addition of the lead(II) salt solution to the dithiocarbamate solution is a common practice to ensure a homogeneous reaction and to control the precipitation process. nih.gov

Reaction Time: The precipitation of lead bis(dipentyldithiocarbamate) is generally rapid. nih.gov However, allowing the reaction mixture to stir for a period, typically around one hour, ensures the completion of the reaction. nih.gov

The following table summarizes typical reaction parameters for the synthesis of lead dithiocarbamates.

| Parameter | Value/Condition | Rationale |

| Ligand Synthesis Temp. | 2-4°C | Controls exothermic reaction of amine and CS₂. nih.gov |

| Precipitation Temp. | Room Temperature | Sufficient for rapid precipitation. nih.govnih.gov |

| Solvent | Water, Methanol | Water is green and often gives high yields. nih.gov |

| Reactant Ratio | 2:1 (Ligand:Pb(II) salt) | Stoichiometric requirement for the complex. nih.govsysrevpharm.org |

| Reaction Time | ~1 hour | Ensures complete precipitation. nih.gov |

Green Chemistry Approaches in Synthesis

Recent research in chemical synthesis has increasingly focused on the principles of green chemistry, which aim to design processes that are more environmentally benign. In the context of lead bis(dipentyldithiocarbamate) synthesis, several green chemistry approaches can be considered.

The use of water as a solvent in the precipitation step is a significant green aspect, as it avoids the use of volatile and often toxic organic solvents. nih.gov Water is non-toxic, inexpensive, and readily available. One-pot synthesis procedures, where the dithiocarbamate ligand is generated in situ and immediately reacted with the metal salt without isolation, can also be considered a greener approach. ajgreenchem.comsioc-journal.cn This minimizes waste and reduces the number of synthetic steps.

Furthermore, research into the use of greener reaction media for dithiocarbamate synthesis, such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), has shown promise. rsc.org These solvents are often biodegradable and can be recycled, offering a more sustainable alternative to traditional organic solvents. rsc.org Catalyst-free synthesis methods, which are common for dithiocarbamate formation, also align with green chemistry principles by avoiding the use of potentially toxic metal catalysts. organic-chemistry.org

Another approach is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions, thereby reducing energy consumption and waste generation.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of lead bis(dipentyldithiocarbamate) from a laboratory scale to a larger production requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Heat Management: The initial reaction between dipentylamine and carbon disulfide is exothermic. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. This may necessitate the use of jacketed reactors with controlled cooling systems.

Mixing: Ensuring thorough mixing of the reactants becomes more challenging in larger vessels. Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reactions and impurities. The use of appropriate agitation systems, such as overhead stirrers with suitable impeller designs, is crucial.

Material Handling and Safety: Handling larger quantities of reactants, particularly the flammable and toxic carbon disulfide and the toxic lead salts, requires stringent safety protocols. This includes the use of well-ventilated areas or fume hoods, appropriate personal protective equipment (PPE), and procedures for safe storage and transfer of chemicals.

Filtration and Drying: The filtration and drying of larger quantities of the product will require equipment with a larger capacity than standard laboratory glassware. Buchner funnels of appropriate size or other industrial filtration equipment may be needed. Similarly, drying ovens with sufficient capacity and temperature control are necessary to efficiently dry the product.

Process Control and Monitoring: On a larger scale, it is beneficial to implement process monitoring and control systems. This could include monitoring the temperature and pH of the reaction mixture in real-time to ensure optimal conditions are maintained throughout the synthesis.

The following table outlines key considerations for scaling up the synthesis.

| Factor | Laboratory Scale | Scale-Up Consideration |

| Heat Transfer | Beaker in an ice bath | Jacketed reactor with cooling fluid |

| Mixing | Magnetic stir bar | Overhead mechanical stirrer with optimized impeller |

| Reactant Addition | Manual addition via pipette | Controlled addition via pump |

| Filtration | Small Buchner funnel | Large Buchner funnel or filter press |

| Drying | Small laboratory oven | Larger, controlled-atmosphere drying oven |

Structural Elucidation and Coordination Chemistry of Lead Bis Dipentyldithiocarbamate

Single-Crystal X-ray Crystallography Studies

In related lead(II) dithiocarbamate (B8719985) structures, the two dithiocarbamate ligands chelate the central lead(II) ion. researchgate.net The geometry of the core PbS₄ unit is typically distorted from ideal geometries. The dipentyldithiocarbamate ligand, like other dialkyldithiocarbamates, features key vibrational bands that are useful for characterization. The C–N stretching vibration is typically observed in the 1480–1520 cm⁻¹ region, while the C–S stretch appears around 950–1050 cm⁻¹.

Key bond parameters for a representative lead(II) dithiocarbamate complex, Lead bis(N-ethyl-N-phenyldithiocarbamate), are presented below. It is anticipated that Lead bis(dipentyldithiocarbamate) would exhibit similar values, with minor variations due to the different steric and electronic effects of the pentyl groups compared to the ethyl and phenyl substituents.

Interactive Table: Selected Bond Distances and Angles for [Pb(EtPhdtc)₂] (Note: Data is for a related compound and serves as a model.)

| Parameter | Atom 1 | Atom 2 | Distance (Å) / Angle (°) |

| Bond Length | Pb | S | ~2.7 - 2.9 |

| Bond Length | S | C | ~1.7 |

| Bond Length | C | N | ~1.3 - 1.5 |

| Bond Angle | S-Pb-S (chelate) | - | ~65 - 70 |

| Bond Angle | S-C-S | - | ~115 - 120 |

Data derived from typical values for lead(II) dithiocarbamate complexes. researchgate.net

The coordination environment around the Pb(II) ion in dithiocarbamate complexes is heavily influenced by the presence of a stereochemically active 6s² lone pair of electrons. This lone pair occupies space in the coordination sphere, resulting in a "hemidirected" geometry, where the covalent bonds are directed to one side of the metal center, leaving a void on the other. researchgate.netnih.gov Consequently, the coordination geometry is often described as a distorted tetrahedron or a distorted pyramidal shape. researchgate.net This arrangement is a common feature in the solid-state chemistry of lead(II) and is crucial for enabling the formation of further intermolecular interactions. researchgate.netrsc.orgnih.gov

The dithiocarbamate ligands can bind in an isobidentate or, more commonly, an anisobidentate fashion, where one Pb-S bond is significantly longer than the other. This asymmetry is a further indication of a distorted coordination environment.

Detailed crystallographic analyses involve refining atomic positions using anisotropic displacement parameters (ADPs), which model the thermal motion of atoms as ellipsoids rather than isotropic spheres. These ADPs can reveal significant information about molecular motion and disorder within the crystal. For lead(II) complexes, the shape and orientation of the ADP ellipsoid for the lead atom can sometimes provide indirect evidence of the spatial disposition of the stereochemically active lone pair.

Distortion indices are quantitative measures used to describe the deviation of a coordination polyhedron from an idealized geometry. While specific calculations for Lead bis(dipentyldithiocarbamate) are not published, they are routinely calculated in detailed crystallographic reports to provide a numerical value for the degree of distortion, for instance, from a perfect tetrahedron.

Ligand Conformation and Flexibility within the Coordination Sphere

The coordination of the dithiocarbamate ligand to the lead(II) center is typically bidentate, with both sulfur atoms binding to the metal. nih.gov The geometry around the lead(II) ion in many dithiocarbamate complexes is often described as a distorted tetrahedral or pyramidal arrangement. nih.govnih.gov This distortion is a hallmark of the stereochemically active 6s² lone pair of electrons on the lead(II) ion, which occupies a position in the coordination sphere and influences the arrangement of the ligands. nih.govrsc.org The "bite" angle of the dithiocarbamate ligand (S-Pb-S) is typically acute. nih.gov

Adduct Formation with Ancillary Ligands

The coordination sphere of lead bis(dithiocarbamate) complexes can be expanded through the formation of adducts with ancillary ligands, particularly nitrogen-containing chelating agents like 1,10-phenanthroline (B135089). This process involves the Lewis acidic lead center accepting electron density from the Lewis basic nitrogen atoms of the ancillary ligand.

Synthesis and Structural Characterization of Mixed-Ligand Complexes (e.g., with 1,10-phenanthroline)

The synthesis of mixed-ligand complexes of lead bis(dithiocarbamate) with 1,10-phenanthroline is typically achieved by reacting the parent lead dithiocarbamate complex with 1,10-phenanthroline in a suitable solvent. For example, the 1,10-phenanthroline adduct of lead(II) bis(N-ethyl-N-phenyldithiocarbamate) is prepared by refluxing the parent complex with 1,10-phenanthroline in chloroform. mdpi.com Similarly, the adduct of lead(II) diethyldithiocarbamate (B1195824) with 1,10-phenanthroline can be synthesized by dissolving the parent complex and 1,10-phenanthroline in a chloroform/toluene (B28343) mixture. acs.org These adducts are generally stable solids at room temperature. mdpi.com

Spectroscopic and elemental analyses are crucial for characterizing these mixed-ligand complexes. Infrared (IR) spectroscopy can confirm the coordination of both the dithiocarbamate and the 1,10-phenanthroline ligands. The presence of a single ν(C-S) band indicates that the dithiocarbamate ligand remains bidentate in the adduct. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, shows a downfield shift of the N-¹³CS₂ signal upon adduct formation, which is attributed to an increase in the π-bond order of the NCS₂ moiety. orientjchem.org

| Complex | Synthesis Method | Key Characterization Data | Reference |

| [Pb(S₂CNEt₂)₂(1,10-phen)] | Reaction of Pb(S₂CNEt₂)₂ with 1,10-phenanthroline in chloroform/toluene. | Bright yellow solid. | acs.org |

| [Pb(L¹)₂(phen)] (L¹ = N-ethyl-N-phenyldithiocarbamate) | Refluxing Pb(L¹)₂ with 1,10-phenanthroline in chloroform. | Bright yellow solid. | mdpi.com |

| [Pb(S₂CN(C₂H₅)(C₄H₉))]₂(phen) | In situ reaction of lead salt, dithiocarbamate ligand, and 1,10-phenanthroline. | Solid, stable at room temperature. | orientjchem.org |

Impact of Adduct Formation on Coordination Geometry and Electronic Structure

The formation of an adduct with an ancillary ligand like 1,10-phenanthroline has a significant impact on both the coordination geometry and the electronic structure of the lead bis(dithiocarbamate) complex.

The coordination number of the lead atom increases upon adduct formation. For instance, in the 1,10-phenanthroline adducts, the lead atom is typically coordinated to the four sulfur atoms of the two dithiocarbamate ligands and the two nitrogen atoms of the phenanthroline molecule, resulting in a PbS₄N₂ chromophore. orientjchem.org This leads to a change in the coordination geometry, often resulting in a more complex, higher-coordinate structure. In some cases, the geometry can be described as distorted octahedral. orientjchem.org

The introduction of the nitrogenous base affects the electronic structure of the complex. The donation of electron density from the 1,10-phenanthroline to the lead center can influence the bonding within the dithiocarbamate ligand. This is evidenced by changes in the IR and NMR spectra. For example, a decrease in the thioureide ν(C-N) stretching frequency in the IR spectrum upon adduct formation suggests a decrease in the double bond character of the C-N bond. orientjchem.org This is because the increased electron density on the lead atom is partially delocalized onto the dithiocarbamate ligand. orientjchem.org

Furthermore, the formation of adducts can influence the supramolecular assembly. While the parent lead diethyldithiocarbamate can form dimeric structures with dative Pb-S bonds, the corresponding 1,10-phenanthroline adduct with butyl groups was found to not form such a dimer. acs.org This highlights how the steric and electronic changes brought about by the ancillary ligand can alter the intermolecular interactions and the resulting solid-state structure.

| Property | Parent Complex (e.g., [Pb(S₂CNR₂)₂]) | Adduct (e.g., [Pb(S₂CNR₂)₂(phen)]) | Reference |

| Coordination Number of Pb | Typically 4 | Typically 6 | orientjchem.org |

| Coordination Geometry | Distorted tetrahedral/pyramidal | Distorted octahedral | orientjchem.org |

| Thioureide ν(C-N) (IR) | Higher frequency | Lower frequency | orientjchem.org |

| N-¹³CS₂ Chemical Shift (NMR) | Lower field | Higher field | orientjchem.org |

| Supramolecular Structure | Can form dimers/polymers via Pb···S interactions | Adduct formation can disrupt or alter these interactions | acs.org |

Advanced Spectroscopic Characterization of Lead Bis Dipentyldithiocarbamate

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the structural intricacies of Lead bis(dipentyldithiocarbamate). These methods provide detailed information about the vibrational modes of the dithiocarbamate (B8719985) moiety and the lead-sulfur bonds, which are fundamental to understanding the molecule's stability and reactivity.

Characteristic Stretching and Bending Modes of the Dithiocarbamate Moiety

The infrared and Raman spectra of dithiocarbamate complexes are distinguished by several key vibrational modes. The stretching vibration of the C-N bond within the thioureide group (S₂C-N) is particularly informative. This band typically appears in the region of 1450-1550 cm⁻¹ and its position is indicative of the partial double bond character of the C-N bond. A higher wavenumber suggests a greater contribution from the resonance form where a double bond exists between the carbon and nitrogen atoms, implying significant electron delocalization within the dithiocarbamate ligand.

Another crucial vibrational mode is the C-S stretching vibration, which usually appears in the 950-1050 cm⁻¹ region. The presence of a single, sharp band in this region is generally interpreted as evidence of a symmetric bidentate coordination of the dithiocarbamate ligand to the metal center, where both sulfur atoms are equally bonded to the lead atom. nih.gov For instance, in lead diethyldithiocarbamate (B1195824), a related compound, a single absorption peak around 981 cm⁻¹ confirms this bidentate coordination. nih.gov Conversely, a splitting of this band would suggest an anisobidentate or monodentate coordination mode.

The FTIR spectrum of lead diethyldithiocarbamate also displays characteristic antisymmetric and symmetric C-H stretching vibrations from the alkyl chains at approximately 2967 and 2928 cm⁻¹, respectively. nih.gov Similar absorptions are expected for the pentyl groups in Lead bis(dipentyldithiocarbamate).

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| ν(C-N) | 1450 - 1550 | Indicates the C-N bond order and electron delocalization. |

| ν(C-S) | 950 - 1050 | A single band suggests symmetric bidentate coordination. |

| Alkyl C-H stretching | 2800 - 3000 | Characteristic of the pentyl chains. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of Lead bis(dipentyldithiocarbamate) in solution. By analyzing the chemical environment of the protons (¹H) and carbon atoms (¹³C), NMR provides valuable information on the connectivity of atoms and the electronic structure of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of Lead bis(dipentyldithiocarbamate) is expected to show signals corresponding to the different protons of the pentyl chains. The protons closest to the nitrogen atom of the dithiocarbamate group (α-CH₂) will be the most deshielded and thus resonate at the highest chemical shift (downfield). The signals for the other methylene (B1212753) groups (β-CH₂, γ-CH₂, δ-CH₂) and the terminal methyl group (CH₃) will appear at progressively lower chemical shifts (upfield).

For a related compound, bis(4-methylpiperidine-1-carbodithioato)-lead(II), the ¹H-NMR spectrum in DMSO-d₆ showed signals for the methyl protons at 0.90 ppm and for the various methylene protons in the range of 1.03-3.05 ppm. nih.gov This provides a reference for the expected chemical shift regions for the pentyl protons in Lead bis(dipentyldithiocarbamate).

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. A key signal in the ¹³C NMR spectrum of dithiocarbamate complexes is that of the carbon atom of the CS₂ group. This signal is typically observed in the range of 200-210 ppm. For example, in bis(4-benzylpiperidine-1-carbodithioato)-lead(II), the CS₂ carbon resonates at 205.9 ppm. nih.gov The position of this signal can be influenced by the nature of the alkyl substituents and the metal center.

The carbon atoms of the pentyl chains will also give rise to distinct signals in the ¹³C NMR spectrum. Similar to the proton spectrum, the α-carbon will be the most deshielded. In bis(4-benzylpiperidine-1-carbodithioato)-lead(II), the aliphatic carbons of the piperidine (B6355638) ring appear in the range of 31.7-52.0 ppm. nih.gov

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| -NC S₂ | 200 - 210 |

| α-C H₂ | 45 - 55 |

| β, γ, δ-C H₂ | 20 - 40 |

| C H₃ | 10 - 15 |

Investigation of Chemical Shifts and Coupling Constants

The precise chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electron density around the respective nuclei. In dithiocarbamate complexes, the electron-withdrawing nature of the dithiocarbamate group influences the chemical shifts of the alkyl protons and carbons. Studies on various lead(II) dithiocarbamate complexes have shown that the chemical shifts provide valuable information about the electronic environment of the ligand upon coordination to the lead ion. nih.gov

Scalar coupling (J-coupling) between adjacent non-equivalent protons provides information about the connectivity of the atoms within the pentyl chains. The multiplicity of the signals (e.g., triplet, quartet) and the magnitude of the coupling constants (in Hertz, Hz) can be used to confirm the assignment of the proton signals and to deduce the conformation of the alkyl chains.

Electronic Absorption Spectroscopy (UV-Visible-Near Infrared)

Electronic absorption spectroscopy is a pivotal technique for probing the electronic structure of Lead bis(dipentyldithiocarbamate). The spectra are characterized by high-intensity absorption bands in the ultraviolet and visible regions, which arise primarily from two types of electronic transitions: ligand-centered transitions and charge-transfer transitions.

Ligand-Centered and Charge Transfer Transitions

The UV-Vis spectrum of dithiocarbamate complexes typically displays intense bands originating from electronic transitions within the ligand itself, as well as transitions involving the metal center. researchgate.netresearchgate.net

Ligand-Centered Transitions: The dithiocarbamate ligand, with its N-C=S moiety, contains π-electron systems. The most common ligand-centered transition observed is a high-energy π→π* transition, typically located in the ultraviolet region. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the S₂C-N group.

Charge-Transfer Transitions: For Lead bis(dipentyldithiocarbamate), a p-block metal complex, the most significant charge-transfer transition is the Ligand-to-Metal Charge Transfer (LMCT). acs.orgyoutube.com In this process, an electron is excited from a molecular orbital that is predominantly ligand in character (originating from the sulfur donor atoms) to an empty orbital on the lead(II) ion. These LMCT bands are responsible for the characteristic color of many metal dithiocarbamate complexes and are generally observed at lower energies (longer wavelengths) than the ligand-centered transitions. nih.gov For instance, the related copper(II) diethyldithiocarbamate complex exhibits a prominent absorption peak around 450 nm, which is attributed to an LMCT transition. nih.gov

While specific spectral data for Lead bis(dipentyldithiocarbamate) is not extensively published, the table below summarizes typical absorption bands observed for related metal dithiocarbamate complexes, providing an expected range for the title compound.

| Transition Type | Typical Wavelength (λmax) Range (nm) | Assignment |

|---|---|---|

| π → π | 250 - 290 | Intra-ligand transition within the N-C=S group |

| n → π | 320 - 360 | Intra-ligand transition involving non-bonding electrons on S/N |

| LMCT (S → Pb) | 390 - 450 | Ligand-to-Metal Charge Transfer |

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and structural integrity of Lead bis(dipentyldithiocarbamate). Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for analyzing metal complexes. researchgate.netsysrevpharm.org

The mass spectrum provides two key pieces of information:

Compound Identification: The detection of the molecular ion peak, [M]⁺, or related adducts like [M+H]⁺, confirms the molecular mass of the compound. For Lead bis(dipentyldithiocarbamate) (C₂₂H₄₄N₂PbS₄), the expected molecular weight is approximately 676.1 g/mol . The characteristic isotopic pattern of lead, with its major isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb), provides an unmistakable signature for definitive identification.

Purity Assessment: The presence of peaks corresponding to impurities or degradation products can be readily identified, allowing for a thorough assessment of sample purity.

Fragmentation analysis further corroborates the structure. libretexts.orgchemguide.co.uk In the mass spectrometer, the molecular ion can break apart in predictable ways. For Lead bis(dipentyldithiocarbamate), expected fragmentation pathways include:

Loss of a pentyl group (-C₅H₁₁) from the ligand.

Cleavage resulting in the loss of a complete dipentyldithiocarbamate ligand, [Pb(S₂CN(C₅H₁₁)₂) ]⁺.

Fragmentation of the alkyl chains, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

By analyzing the resulting fragments, the connectivity of the molecule can be pieced together, verifying the structure of the synthesized compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, and Sulfur) in a purified sample of Lead bis(dipentyldithiocarbamate). nih.gov The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula, C₂₂H₄₄N₂PbS₄. researchgate.net

This comparison serves two primary purposes:

Compositional Verification: Agreement between the experimental and theoretical values confirms that the compound has the correct empirical and molecular formula.

Purity Confirmation: A close match indicates a high degree of purity, as significant deviations would suggest the presence of residual solvents, starting materials, or other impurities.

The theoretical elemental composition of Lead bis(dipentyldithiocarbamate) is calculated as follows:

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 22 | 264.242 | 39.09% |

| Hydrogen | H | 1.008 | 44 | 44.352 | 6.56% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 4.14% |

| Sulfur | S | 32.065 | 4 | 128.260 | 18.97% |

| Lead | Pb | 207.2 | 1 | 207.200 | 30.64% |

| Total | 672.068 | 100.00% |

Thermal Decomposition and Precursor Properties of Lead Bis Dipentyldithiocarbamate

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of lead bis(dipentyldithiocarbamate). By monitoring the change in mass of a sample as a function of temperature, insights into its decomposition mechanism can be obtained. While specific TGA data for lead bis(dipentyldithiocarbamate) is not extensively documented in publicly available literature, the behavior of analogous lead dialkyldithiocarbamate complexes, such as lead diethyldithiocarbamate (B1195824), provides a strong basis for understanding its thermal degradation.

For lead dithiocarbamate (B8719985) complexes, the decomposition process typically occurs in a single, well-defined step. In a study on lead diethyldithiocarbamate, the onset of decomposition was observed at approximately 216°C, with the process concluding at around 350°C. nih.gov This temperature range is critical for the controlled thermal decomposition, or thermolysis, required for the synthesis of PbS nanoparticles. The alkyl chain length in dialkyldithiocarbamates can influence the volatility and decomposition temperatures of the complexes. Generally, longer alkyl chains may slightly alter these temperatures.

Table 1: Decomposition Temperatures of an Analogous Lead Dithiocarbamate Complex

| Compound | Onset Temperature (°C) | Completion Temperature (°C) |

| Lead diethyldithiocarbamate | 216 | 350 |

Note: Data is for lead diethyldithiocarbamate and serves as an analogue for lead bis(dipentyldithiocarbamate).

The final residual mass after the thermal decomposition of lead dithiocarbamate complexes is a key indicator of the final product's composition. In the case of lead diethyldithiocarbamate, the thermal decomposition yields a stable residue that is approximately 39.77% of the initial mass of the sample. nih.gov The theoretical percentage mass of PbS that should remain if the complex is fully converted is 44.60%. nih.gov The close agreement between the experimental and theoretical residual mass suggests that the primary solid product of the decomposition is indeed lead sulfide (B99878) (PbS). nih.gov This clean decomposition into the desired metal sulfide is a significant advantage of using these compounds as single-source precursors.

Mechanistic Studies of Thermal Degradation

The thermal degradation of lead bis(dipentyldithiocarbamate) involves the breaking of chemical bonds and the formation of new, more stable products. Understanding the mechanism of this process is essential for controlling the properties of the resulting nanomaterials.

The pyrolysis of metal dithiocarbamates is a complex process that can involve the formation of several intermediate species. For lead dialkyldithiocarbamates, the proposed mechanism involves the cleavage of the C–S and C–N bonds within the dithiocarbamate ligand. This can lead to the formation of volatile organic byproducts and the eventual formation of lead sulfide. The specific nature of the alkyl groups (in this case, pentyl groups) can influence the stability of these intermediates and the decomposition pathway.

The heating rate and the surrounding atmosphere during thermolysis play a significant role in the decomposition process and the characteristics of the final product. A faster heating rate can lead to higher decomposition temperatures and may affect the crystallinity and morphology of the resulting PbS. The atmosphere is also a critical factor. Decomposition in an inert atmosphere, such as nitrogen or argon, is typically employed to prevent the oxidation of the lead sulfide product. The presence of oxygen can lead to the formation of lead oxides or sulfates, which are generally undesirable when pure PbS is the target material.

Role as a Single-Source Precursor (SSP) for Lead Sulfide (PbS) Nanomaterials

Lead bis(dipentyldithiocarbamate) and related lead dialkyldithiocarbamates are highly effective single-source precursors (SSPs) for the synthesis of lead sulfide (PbS) nanomaterials. mdpi.comijeast.comnih.govresearchgate.netresearchgate.netsemanticscholar.org An SSP is a single compound that contains all the necessary elements for the formation of the desired material, in this case, lead and sulfur. This approach offers several advantages over multi-source methods, including better stoichiometric control, lower reaction temperatures, and simpler experimental setups.

The general strategy involves the thermolysis of the lead dithiocarbamate complex in a high-boiling point solvent, often in the presence of a capping agent to control the size and shape of the resulting nanoparticles. The choice of solvent and capping agent, along with the reaction temperature and time, can be tuned to produce PbS nanomaterials with various morphologies, such as nanocubes, nanorods, and quantum dots. nih.govresearchgate.net These nanomaterials have a wide range of potential applications in fields such as optoelectronics, photovoltaics, and photocatalysis. nih.gov

Computational and Theoretical Investigations of Lead Bis Dipentyldithiocarbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of metal complexes, including lead bis(dipentyldithiocarbamate). These calculations provide a theoretical framework for understanding the molecule's geometry, electronic structure, and potential reactivity.

Optimized Geometries and Energetic Considerations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in lead bis(dipentyldithiocarbamate), known as its optimized geometry. In dithiocarbamate (B8719985) complexes, the coordination geometry around the central metal ion is a key determinant of its properties. For lead(II) dithiocarbamate complexes, a coordination number of four is common, with the two dithiocarbamate ligands acting as bidentate chelators through their sulfur atoms. This typically results in a distorted tetrahedral or a square planar geometry around the lead atom. The specific geometry is influenced by the electronic configuration of the lead(II) ion and the steric bulk of the alkyl substituents on the dithiocarbamate ligand.

| Parameter | Typical Range in Lead(II) Dithiocarbamates |

| Coordination Geometry | Distorted tetrahedral or square planar |

| Pb-S Bond Length (Å) | Varies depending on specific ligand |

| S-Pb-S Bite Angle (°) | Typically smaller than ideal tetrahedral angle |

| C-N Bond Length (Å) | Reflects partial double bond character |

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of lead bis(dipentyldithiocarbamate) can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov

In dithiocarbamate complexes, the HOMO is often localized on the electron-rich dithiocarbamate ligands, specifically the sulfur atoms, while the LUMO may be centered on the metal ion or distributed over the ligand framework. researchgate.net This distribution influences the molecule's ability to act as an electron donor or acceptor in chemical reactions. The HOMO-LUMO gap can be tuned by modifying the substituents on the dithiocarbamate ligand, which in turn affects the electronic properties of the complex. rsc.orgnih.gov

| Orbital | General Characteristics in Dithiocarbamate Complexes |

| HOMO | Typically localized on the sulfur atoms of the dithiocarbamate ligand. |

| LUMO | Can be localized on the metal center or delocalized over the ligand. |

| HOMO-LUMO Gap | Influences chemical reactivity and stability. |

Electrostatic Potential Surface Mapping

Electrostatic potential surface (EPS) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The EPS map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For dithiocarbamate complexes, the negative potential is typically concentrated around the electronegative sulfur and nitrogen atoms of the ligand, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, regions of positive potential may be found around the metal center and the hydrogen atoms of the alkyl groups. This information is critical for understanding intermolecular interactions and the reactivity of the complex. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms-in-Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds within a molecule based on the topology of the electron density. orientjchem.org This analysis can characterize bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.

In the context of lead bis(dipentyldithiocarbamate), QTAIM can be used to probe the nature of the lead-sulfur (Pb-S) bonds. Studies on other metal dithiocarbamate complexes have utilized QTAIM to quantify the degree of covalency in the metal-ligand bonds. acs.orgnih.govresearchgate.net The analysis of the electron density at the bond critical point (BCP) between the lead and sulfur atoms can reveal whether the interaction is primarily covalent or ionic in nature. This is crucial for understanding the stability and reactivity of the complex.

Theoretical Modeling of Non-Covalent Interactions

Beyond the covalent bonds that hold the lead bis(dipentyldithiocarbamate) molecule together, non-covalent interactions play a significant role in its crystal packing and supramolecular chemistry. These weaker interactions, such as van der Waals forces and potential hydrogen bonds, can be modeled theoretically.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Dithiocarbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or other properties. For dithiocarbamate derivatives, QSAR studies have been employed to understand how modifications to the alkyl groups affect their biological and chemical properties. nih.gov

Valence Bond Sum (VBS) Analysis for Oxidation State Determination

Valence Bond Sum (VBS) analysis is a powerful computational method utilized in coordination chemistry to estimate the oxidation state of a central metal atom. This empirical method is predicated on the principle that the sum of the valences of the bonds around a central atom is equal to its atomic valence or oxidation state. The individual bond valence, vᵢ, is calculated from the experimentally determined bond length, Rᵢ, using the following equation:

vᵢ = exp((R₀ - Rᵢ) / B)

where R₀ is the bond valence parameter, representing the idealized bond length for a valence of 1, and B is a constant, typically taken to be 0.37 Å. mit.eduwikipedia.org The sum of these individual bond valences for all coordinating atoms provides the VBS, which should approximate the formal oxidation state of the metal ion. mit.educnr.it This analysis serves as a valuable tool for validating crystal structures and resolving ambiguities regarding the oxidation states of metal ions in complex coordination environments. cnr.it

Applying the VBS formula with the established parameters for each of these bonds allows for the calculation of the oxidation state of the lead atom. The results of this analysis are presented in the following table:

| Bond | Bond Length (Rᵢ) (Å) | R₀ (Å) | B (Å) | Individual Bond Valence (vᵢ) |

| Pb-S₁ | 2.6614 | 2.541 | 0.37 | 0.722 |

| Pb-S₂ | 2.6614 | 2.541 | 0.37 | 0.722 |

| Pb-S₃ | 2.8779 | 2.541 | 0.37 | 0.400 |

| Pb-S₄ | 2.8779 | 2.541 | 0.37 | 0.400 |

| Total Valence Bond Sum | 2.244 |

The calculated Valence Bond Sum for the lead atom in this analogous dithiocarbamate complex is 2.244. This value is in close agreement with the expected formal oxidation state of +2 for lead in lead bis(dipentyldithiocarbamate), providing strong theoretical support for the presence of a Pb(II) center in this type of compound. The slight deviation from the ideal value of 2.0 can be attributed to the inherent empirical nature of the VBS method and the structural variations between the analyzed analogue and the specific compound of interest.

Applications in Advanced Materials Synthesis and Characterization

Synthesis of Lead Sulfide (B99878) Nanomaterials

The use of lead(II) dithiocarbamate (B8719985) complexes allows for the production of PbS in various forms, including nanoparticles and thin films, through several synthesis techniques. The chemical structure of the precursor, particularly the nature of the alkyl groups on the dithiocarbamate ligand, along with reaction parameters, plays a crucial role in determining the final characteristics of the nanomaterial.

The thermal decomposition of lead(II) dithiocarbamate complexes in the presence of capping agents is a widely used method for producing size- and shape-controlled PbS nanoparticles. The choice of precursor, thermolysis temperature, and capping agent are critical parameters that dictate the morphology of the resulting nanocrystals.

Dithiocarbamate complexes are recognized as excellent single-source precursors for synthesizing clean metal sulfide nanoparticles. nih.gov For instance, the solvothermal decomposition of 1,10-phenanthroline (B135089) adducts of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) in oleylamine (B85491) yields PbS nanoparticles with distinct morphologies based on the alkyl chain length of the precursor. mdpi.com The precursor with a shorter ethyl group produces uniform, spherical nanoparticles, while the one with a longer butyl group results in the formation of short rods. mdpi.com This demonstrates that the precursor's chemical structure directly influences the shape of the synthesized nanoparticles. mdpi.com

The temperature of thermolysis also has a significant impact. Studies on dialkyldithiocarbamato lead(II) derivatives have shown that thermolysis in oleylamine at 60 °C and 80 °C can produce almost spherical and cubic PbS nanoparticles, respectively, from the same precursor. mdpi.com At lower temperatures, such as 100°C, spherical PbS nanocrystallites with average diameters of 6.3 nm have been obtained, while a mixture of cubic and spherical crystallites forms at 150°C. nih.gov

Capping agents like hexadecylamine (B48584) (HDA), octadecylamine (B50001) (ODA), and trioctylphosphine (B1581425) oxide (TOPO) are crucial for surface passivation and controlling particle growth and monodispersity. mdpi.com The use of different capping agents with bis(4-methylpiperidine-1-carbodithioato)-lead(II) and bis(4-benzylpiperidine-1-carbodithioato)-lead(II) precursors at 180 °C results in PbS nanoparticles with varying shapes and sizes. mdpi.comnih.gov HDA-capped nanoparticles tend to form cubic shapes, while ODA-capped particles also show cubic-like morphology with some agglomeration. mdpi.com TOPO-capped nanoparticles are often densely packed and can be spherical. mdpi.com The interaction between the capping agent and the nanoparticle surface affects the growth and ultimate morphology. mdpi.com

Table 1: Influence of Synthesis Parameters on PbS Nanoparticle Morphology

| Precursor Complex | Capping Agent | Temperature (°C) | Resulting Morphology | Average Particle Size (nm) | Reference |

|---|---|---|---|---|---|

| [Pb(bis(N-ethyl-N-phenyldithiocarbamate))₂phen] | Oleylamine | - | Spherical | 26.78 ± 10.72 | mdpi.comresearchgate.net |

| [Pb(bis(N-butyl-N-phenyldithiocarbamate))₂phen] | Oleylamine | - | Short Rods | 54.81 ± 19.59 | mdpi.comresearchgate.net |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | HDA | 180 | Cubic | 58.88 | mdpi.com |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | HDA | 180 | Cubic | 66.52 | mdpi.com |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | ODA | 180 | Cubic-like | 47.29 | mdpi.com |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | ODA | 180 | Cubic-like | 67.50 | mdpi.com |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | TOPO | 180 | Densely Packed | 61.31 | mdpi.com |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | TOPO | 180 | Spherical | 58.21 | mdpi.com |

Lead(II) dithiocarbamate complexes are also suitable precursors for depositing high-quality PbS thin films using scalable techniques like spin coating and aerosol-assisted chemical vapor deposition (AACVD). researchgate.netresearchgate.net

Spin Coating: This method offers a simple, quick, and cost-effective route for producing thin films. researchgate.netresearchgate.net The process involves dissolving the lead dithiocarbamate precursor in a suitable solvent, spin-coating the solution onto a substrate, and then annealing the film at moderate temperatures. nih.govresearchgate.net For example, lead ethyl dithiocarbamates have been used to deposit PbS thin films by spin coating, followed by annealing at temperatures between 250°C and 400°C. nih.govresearchgate.net The morphology of the films is influenced by the annealing temperature, with well-defined, interlocking cubic crystals forming on the substrate. nih.govresearchgate.net The frequency of these conjoined crystals increases with higher annealing temperatures. nih.gov

Aerosol-Assisted Chemical Vapor Deposition (AACVD): AACVD is another effective technique for depositing PbS thin films from dithiocarbamate precursors. researchgate.netnih.govresearchgate.net In this method, an aerosol of a precursor solution is generated and transported by a carrier gas to a heated substrate, where the precursor decomposes to form the film. researchgate.net Various lead(II) dithiocarbamate complexes have been used in AACVD to produce PbS films. researchgate.net The morphology of the resulting films can range from rods to cubic-shaped crystals, depending on the specific precursor and deposition conditions. researchgate.netresearchgate.net

The crystalline structure and purity of the PbS materials derived from lead(II) dithiocarbamate precursors are typically analyzed using powder X-ray diffraction (p-XRD). nih.gov XRD patterns consistently confirm that the synthesized PbS nanoparticles and thin films possess a face-centered cubic (FCC) crystal structure, also known as the rock salt phase. mdpi.comnih.govmdpi.comnih.govresearchgate.net

The sharpness and narrowness of the diffraction peaks in the XRD patterns are indicative of the good crystallinity of the PbS nanoparticles. mdpi.com When preparing thin films, annealing at a sufficiently high temperature is crucial for obtaining a pure crystalline phase. For instance, using lead ethyl dithiocarbamate as a precursor, annealing at 250°C leads to the complete decomposition of the precursor and the formation of a pure cubic PbS phase, with no additional peaks from the precursor or other PbS phases observed. nih.gov

Analysis of the diffraction peak intensities can also reveal the preferential growth orientation of the crystals. In many cases, PbS nanoparticles and thin films synthesized from dithiocarbamate precursors show a preferred orientation along the (200) plane. mdpi.comnih.govresearchgate.netresearchgate.net

Photocatalytic Applications of Derived Lead Sulfide Materials

Lead sulfide is a narrow bandgap semiconductor, which allows it to absorb a broad range of light, including the visible spectrum. researchgate.net This property makes PbS nanomaterials derived from precursors like lead bis(dipentyldithiocarbamate) promising candidates for photocatalysis, particularly for the degradation of environmental pollutants such as organic dyes.

PbS nanoparticles synthesized from lead(II) dithiocarbamate precursors have demonstrated their effectiveness as photocatalysts for the degradation of organic dyes like Rhodamine B and Methylene (B1212753) Blue under light irradiation. mdpi.comnih.gov

In a typical photocatalytic experiment, the PbS nanoparticles are dispersed in an aqueous solution of the dye. The suspension is then exposed to a light source, and the degradation of the dye is monitored over time by measuring the decrease in its characteristic absorption maximum using UV-Vis spectroscopy. nih.gov For example, PbS nanoparticles prepared from bis(4-methylpiperidine-1-carbodithioato)-lead(II) and bis(4-benzylpiperidine-1-carbodithioato)-lead(II) have been used to degrade Rhodamine B. nih.gov The time-dependent reduction in the absorption maxima at 553 nm confirms the photocatalytic breakdown of the dye. nih.gov Similarly, oleylamine-capped PbS nanoparticles have been shown to degrade 73.89% of Methylene Blue. mdpi.com

The efficiency of the photocatalytic degradation process can be optimized by tuning various parameters related to both the catalyst and the reaction conditions. The properties of the PbS nanoparticles, such as size, surface area, and surface chemistry, play a significant role.

The choice of capping agent used during the synthesis of PbS nanoparticles has a direct impact on their photocatalytic activity. nih.gov Different capping agents lead to variations in the degradation efficiency of Rhodamine B. nih.gov Studies have shown that the order of photocatalytic efficiency can vary significantly depending on the combination of precursor and capping agent. nih.gov For instance, one study found the order of degradation efficiency for Rhodamine B to be: ODA-PbS2 > TOPO-PbS1 > TOPO-PbS2 > HDA-PbS2 > HDA-PbS1 > ODA-PbS1, with the most efficient combination achieving approximately 45% degradation after 360 minutes. nih.gov This highlights the importance of the nanoparticle's surface chemistry in the photocatalytic process.

Other experimental parameters that can be optimized to enhance dye degradation include the pH of the solution, the concentration of the dye, and the amount of the photocatalyst used. aaru.edu.jo Increasing the number of active sites on the catalyst, for instance by reducing particle size to increase surface-to-volume ratio, can also improve photocatalytic efficiency. researchgate.net

Table 2: Effect of Capping Agent on Photocatalytic Degradation of Rhodamine B

| Precursor | Capping Agent | Nanoparticle | Degradation Efficiency (%) after 360 min | Reference |

|---|---|---|---|---|

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | ODA | ODA-PbS2 | ~45 | nih.gov |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | TOPO | TOPO-PbS1 | <45 | nih.gov |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | TOPO | TOPO-PbS2 | <45 | nih.gov |

| Bis(4-benzylpiperidine-1-carbodithioato)-lead(II) | HDA | HDA-PbS2 | <45 | nih.gov |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | HDA | HDA-PbS1 | <45 | nih.gov |

| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | ODA | ODA-PbS1 | <45 | nih.gov |

Photostability and Reusability Studies

The utility of a precursor compound in material synthesis is intrinsically linked to its stability under various processing conditions. While extensive research has been conducted on the photostability and reusability of lead sulfide (PbS) nanoparticles derived from dithiocarbamate precursors, particularly in the context of photocatalysis, there is a notable lack of specific studies on the photostability of the Lead bis(dipentyldithiocarbamate) compound itself. nih.govresearchgate.net

Research has demonstrated that PbS nanoparticles synthesized from precursors like bis(4-methylpiperidine-1-carbodithioato)-lead(II) exhibit good photostability and reusability over multiple cycles with only a slight decrease in photocatalytic efficiency. nih.gov However, this stability is a characteristic of the final nanoparticle product and not the initial precursor compound. The thermal stability of lead dialkyldithiocarbamate complexes is more extensively documented, with studies showing they remain stable at room temperature in the presence of air and moisture and decompose at elevated temperatures to yield PbS. nih.gov This thermal decomposition is a key attribute for its use as a single-source precursor.

Further investigation into the photostability of Lead bis(dipentyldithiocarbamate) is warranted to fully understand its processing window and potential degradation pathways when exposed to light, which could influence the quality and properties of the resulting nanomaterials.

Development of Thermistor Materials from Lead Sulfide

Lead bis(dipentyldithiocarbamate) and related lead(II) dithiocarbamate complexes have been identified as effective single-source precursors for the fabrication of lead sulfide (PbS)-based thermistors. nih.gov These devices are critical components in a wide array of applications for temperature sensing. The thermal decomposition (thermolysis) of these lead dithiocarbamate complexes yields crystalline PbS, the active material in the thermistor.

The process typically involves the synthesis of the lead dithiocarbamate complex, which is then subjected to a controlled heating process. The thermal stability of the precursor is a crucial factor in this application, dictating the temperature range required for its conversion to PbS. Studies have shown that lead diethyldithiocarbamate (B1195824) decomposes in a single step between 216°C and 350°C to produce PbS residue. nih.gov The characteristics of the resulting PbS, such as crystallinity and morphology, are influenced by the decomposition conditions and the specific dithiocarbamate precursor used.

The performance of thermistors is highly dependent on the quality of the semiconducting material. The use of single-source precursors like Lead bis(dipentyldithiocarbamate) offers a pathway to produce high-purity, crystalline PbS, which is essential for achieving high sensitivity and stability in thermistor devices. nih.govnist.govdxmht.com

Integration into Polymer Composites and Hybrid Materials

The integration of inorganic nanocrystals into polymer matrices is a rapidly advancing field aimed at creating hybrid materials with tailored optical, electronic, and mechanical properties. Lead bis(dipentyldithiocarbamate) serves as a valuable precursor for the in-situ generation of lead sulfide (PbS) nanocrystals within various polymers. manchester.ac.ukmanchester.ac.uknih.govnih.gov

In-Situ Synthesis of Nanocrystals within Polymer Matrices

The in-situ synthesis approach involves dissolving the lead dithiocarbamate precursor and a host polymer in a common solvent, followed by casting a film and heating. manchester.ac.ukmanchester.ac.uknih.gov The thermal decomposition of the precursor within the polymer matrix leads to the formation of PbS nanocrystals directly inside the polymer. This method offers advantages over the ex-situ mixing of pre-synthesized nanocrystals with a polymer, as it can lead to better dispersion and a more intimate interface between the nanocrystals and the polymer.

Research has demonstrated the successful growth of PbS nanocrystals from lead(II) dithiocarbamate precursors within polymer thin films. manchester.ac.ukresearchgate.net The choice of precursor and polymer, as well as the processing conditions, plays a critical role in determining the size, shape, and distribution of the resulting nanocrystals.

Control over Nanocrystal Dispersion and Network Formation

Achieving a uniform dispersion of nanocrystals and controlling their network formation within the polymer matrix are crucial for optimizing the properties of the hybrid material. The use of single-source precursors like Lead bis(dipentyldithiocarbamate) can influence the nucleation and growth of the nanocrystals, thereby affecting their final arrangement.

Studies have explored how the chemical nature of the precursor, including the alkyl chain length on the dithiocarbamate ligand, can impact the morphology of the resulting PbS nanocrystals. mdpi.com For instance, variations in the precursor can lead to the formation of spherical nanoparticles or even nanorods. mdpi.com The interaction between the decomposing precursor and the polymer chains also plays a significant role in preventing the agglomeration of nanocrystals and promoting the formation of well-dispersed networks. While lead(II) xanthates have been shown to offer more precise control over size and shape in some systems, dithiocarbamates remain important precursors for these applications. manchester.ac.uk

Future Directions and Emerging Research Avenues

Exploration of Novel Ligand Architectures for Property Tuning

The dithiocarbamate (B8719985) ligand, with its two sulfur donor atoms, is a versatile building block. However, future research will increasingly focus on moving beyond simple, symmetric ligands to more complex and asymmetric architectures. The goal is to finely tune the electronic and steric properties of the precursor molecule, which in turn dictates the characteristics of the resulting nanomaterial.

Key areas of exploration include:

Asymmetric Ligands: Synthesizing dithiocarbamate ligands with different alkyl or aryl groups on the nitrogen atom can introduce asymmetry. This can influence the precursor's decomposition pathway and the morphology of the resulting lead sulfide (B99878) (PbS) nanocrystals.

Functionalized Ligands: Incorporating additional functional groups into the ligand structure, such as hydroxyl or amine groups, can alter the precursor's solubility and its interaction with solvents and capping agents during synthesis. This can provide another level of control over nanoparticle growth and stability.

Steric Hindrance: Systematically varying the size of the alkyl groups on the dithiocarbamate ligand can modulate the steric bulk around the lead center. This can affect the intermolecular interactions in the solid state and the decomposition temperature of the precursor, influencing the kinetics of nanoparticle formation. Research has shown that even subtle changes in ligand structure can lead to significant differences in the resulting material's properties. researchgate.net

Application in Emerging Quantum Dot Technologies

Lead sulfide (PbS) quantum dots (QDs) are highly sought after for their applications in near-infrared (NIR) detectors, solar cells, and bio-imaging, owing to their large exciton (B1674681) Bohr radius and tunable bandgap. mdpi.com Lead bis(dipentyldithiocarbamate) and its analogs are ideal single-source precursors for PbS QDs because they offer a low-temperature decomposition route to high-quality nanocrystals. mdpi.comresearchgate.net

Future research in this area will likely focus on:

Core/Shell Structures: While lead dithiocarbamates are excellent precursors for PbS cores, there is growing interest in using other dithiocarbamate complexes, such as those of zinc or cadmium, to grow protective shells around the PbS core. spiedigitallibrary.org These core/shell structures, like PbS/ZnS, can enhance the quantum yield and stability of the QDs, which is crucial for applications in demanding environments like biological systems. spiedigitallibrary.org

Doped Nanocrystals: Introducing dopant atoms, such as manganese, into the PbS lattice during its formation from dithiocarbamate precursors can impart new functionalities, like magnetic properties for dual-modal imaging (MRI and fluorescence). acs.orgnih.govresearchgate.net Research will aim to control the concentration and location of these dopants within the nanocrystal to optimize their performance.

In-Situ Synthesis: Developing methods for the in-situ synthesis of PbS QDs within a polymer matrix from lead dithiocarbamate precursors is a promising avenue for creating flexible electronic and optoelectronic devices. acs.org This approach avoids the need for complex ligand exchange steps and can lead to better integration of the QDs into the device architecture. acs.org

Rational Design of Precursors for Tailored Nanomaterial Properties

The ability to predict and control the properties of nanomaterials based on the design of the precursor molecule is a central goal of modern materials chemistry. For lead bis(dipentyldithiocarbamate), this means establishing clear structure-property relationships that link the molecular structure of the precursor to the size, shape, and crystal phase of the resulting PbS nanomaterials.

Future efforts will be directed towards:

Precursor Libraries: Creating libraries of lead dithiocarbamate complexes with systematically varied ligand structures will allow for high-throughput screening of their decomposition behavior and the properties of the resulting PbS nanomaterials. researchgate.net This data-driven approach can accelerate the discovery of new precursors for specific applications.

Controlling Morphology: The choice of precursor, solvent, and capping agent can have a profound impact on the final morphology of the PbS nanomaterials, leading to the formation of spheres, cubes, or even more complex shapes like stars. mdpi.com Understanding and controlling these interactions is key to fabricating materials with optimized properties for applications such as catalysis and thermoelectrics.

Band Gap Engineering: By carefully selecting the dithiocarbamate precursor and the synthesis conditions, it is possible to control the size of the PbS quantum dots and thus tune their optical band gap. researchgate.netresearchgate.net This is particularly important for applications in solar cells and photodetectors, where matching the absorption spectrum of the material to the solar spectrum is crucial. mdpi.com

Advanced In-Situ Characterization Techniques During Material Formation

To achieve true rational design, it is essential to understand the fundamental mechanisms of how lead dithiocarbamate precursors decompose and how PbS nanocrystals nucleate and grow. Advanced in-situ characterization techniques that can monitor these processes in real-time are therefore indispensable.

Emerging techniques that will play a crucial role include:

In-Situ Synchrotron X-ray Diffraction (XRD): This technique allows for the real-time monitoring of the crystalline phases that form during the thermolysis of the precursor. acs.org It can provide valuable information about the decomposition pathway and the kinetics of crystal growth.

In-Situ Transmission Electron Microscopy (TEM): With the development of liquid-cell and heating holders for TEM, it is now possible to directly visualize the formation of individual nanoparticles from the precursor solution. This provides unprecedented insight into the nucleation and growth mechanisms.

In-Situ Spectroscopy: Techniques like in-situ infrared (IR) and Raman spectroscopy can track the changes in the chemical bonds of the precursor molecule as it decomposes, providing a detailed picture of the chemical reactions that are taking place.

By combining these in-situ techniques, researchers can build a comprehensive understanding of the entire material formation process, from the molecular precursor to the final nanomaterial.

Computational Predictions for Novel Lead(II) Dithiocarbamate Systems

Computational modeling, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for predicting the properties of molecules and materials. mdpi.comku.ac.ke In the context of lead dithiocarbamate research, DFT can be used to:

Predict Molecular Structures: DFT calculations can accurately predict the geometric and electronic structure of novel lead dithiocarbamate complexes, providing insights into their stability and reactivity. researchgate.netresearchgate.net

Model Decomposition Pathways: By simulating the decomposition of precursor molecules, DFT can help to identify the key intermediates and transition states involved in the formation of PbS. This can guide the design of precursors with lower decomposition temperatures or more controlled decomposition pathways.

Understand Ligand Effects: Computational studies can elucidate how different ligands affect the electronic structure of the precursor and the surface chemistry of the resulting nanocrystals. osti.gov This knowledge is crucial for designing ligands that can effectively passivate the surface of the quantum dots and enhance their optical properties.

Q & A

Basic: What are the standard laboratory synthesis protocols for Lead bis(dipentyldithiocarbamate)?

Answer:

Lead bis(dipentyldithiocarbamate) is synthesized by reacting sodium dipentyldithiocarbamate (NaDDC) with lead(II) salts (e.g., Pb(NO₃)₂) in aqueous or ethanolic media. Key steps include:

- Ligand preparation : Sodium dipentyldithiocarbamate is first synthesized by reacting dipentylamine with carbon disulfide in alkaline conditions .

- Complexation : Addition of Pb²⁺ ions to NaDDC under controlled pH (~8–10) yields a precipitate, which is purified via recrystallization .

- Validation : Confirm stoichiometry using elemental analysis (C, H, N, S) and quantify lead content via atomic absorption spectroscopy (AAS) .

Basic: What spectroscopic techniques are essential for characterizing Lead bis(dipentyldithiocarbamate)?

Answer:

- FTIR : Identifies dithiocarbamate ligand vibrations (e.g., C–N stretching at 1480–1520 cm⁻¹, C–S at 950–1050 cm⁻¹) and confirms metal-ligand bonding .

- UV-Vis : Detects electronic transitions; Pb(II) complexes typically show absorption bands in the 250–400 nm range due to ligand-to-metal charge transfer .

- XRD : Resolves crystal structure and coordination geometry (e.g., tetrahedral or square-planar) .

Advanced: How can researchers resolve contradictions in spectroscopic data for Lead bis(dipentyldithiocarbamate) across studies?

Answer:

Discrepancies may arise from variations in solvent polarity, crystallization conditions, or ligand isomerism. To address:

- Cross-validation : Use complementary techniques (e.g., XRD for structural clarity, NMR for ligand conformation) .

- Control experiments : Repeat synthesis under inert atmospheres to rule out oxidation artifacts .

- Computational modeling : Compare experimental FTIR/UV-Vis data with density functional theory (DFT) simulations to validate assignments .

Advanced: What experimental strategies assess the stability of Lead bis(dipentyldithiocarbamate) under varying environmental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Measures thermal decomposition thresholds (e.g., degradation onset at ~200°C) .

- Solvent stability studies : Monitor complex integrity in polar (e.g., water) vs. non-polar (e.g., hexane) solvents via HPLC or UV-Vis over 24–72 hours .

- pH-dependent stability : Use potentiometric titrations to determine stability constants and identify pH ranges where decomposition occurs .

Basic: What are the primary safety considerations when handling Lead bis(dipentyldithiocarbamate)?

Answer:

- Toxicity : Lead compounds are neurotoxic; use fume hoods, gloves, and PPE. Monitor airborne lead levels via AAS .

- Waste disposal : Follow institutional protocols for heavy metal waste, including chelation pretreatment .

- Regulatory compliance : Adhere to restrictions outlined in chemical safety standards (e.g., Toyota Manufacturing Standard TMR SAS0126n) .

Advanced: How can researchers model the ligand-binding dynamics of Lead bis(dipentyldithiocarbamate) computationally?

Answer:

- DFT calculations : Optimize geometry and calculate bond lengths/angles (e.g., Pb–S distances ~2.6–2.8 Å) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict toxicity mechanisms .

- Spectroscopic matching : Compare computed IR/Raman spectra with experimental data to validate models .

Basic: What analytical methods detect environmental lead contamination from decomposed Lead bis(dipentyldithiocarbamate)?

Answer:

- ICP-MS : Quantifies trace lead levels (detection limit < 1 ppb) in soil/water samples after acid digestion .

- XRF : Non-destructive screening for lead in solid matrices .

- Colorimetric assays : Use dithizone reagents for rapid field testing (visible color change at ~520 nm) .

Advanced: How do steric effects of dipentyldithiocarbamate ligands influence the reactivity of Lead complexes?

Answer:

- Steric hindrance : Bulky pentyl groups reduce nucleophilic attack on the Pb center, enhancing stability in oxidative environments .

- Comparative studies : Synthesize analogs with shorter alkyl chains (e.g., methyl, ethyl) and compare reaction kinetics .

- Crystallography : Analyze XRD data to correlate ligand bulkiness with coordination geometry distortions .

Basic: What are the ethical guidelines for publishing research on toxic lead compounds?

Answer:

- Data transparency : Disclose synthesis protocols, safety incidents, and environmental impact assessments .

- Conflict of interest : Declare funding sources related to industrial applications .

- Compliance : Follow journal-specific ethics policies (e.g., Biochemistry (Moscow) guidelines) .

Advanced: How can meta-analysis frameworks (e.g., PRISMA) be adapted to synthesize conflicting data on Lead bis(dipentyldithiocarbamate)?

Answer:

- Systematic review : Use PRISMA guidelines to screen studies, extract data, and assess bias (e.g., publication bias in toxicity studies) .

- Data harmonization : Normalize experimental variables (e.g., solvent, temperature) before statistical pooling .

- Contradiction mapping : Categorize discrepancies (e.g., spectral vs. structural inconsistencies) and propose mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.